An In-depth Technical Guide to the Synthesis of 3-Bromo-N-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-N-methylpyr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-N-methylpyridin-4-amine, a key building block in pharmaceutical and agrochemical research. The document emphasizes scientifically sound and field-proven methodologies, offering in-depth explanations of the underlying chemical principles and detailed experimental protocols. The primary focus is on the most industrially viable and efficient synthesis route: the nucleophilic aromatic substitution (SNAr) of 3-bromo-4-halopyridines with methylamine. Alternative pathways are also discussed to provide a broader context for synthetic strategy. This guide is intended to be a practical resource for researchers and process chemists, enabling them to make informed decisions in the design and execution of synthetic routes to this important intermediate.
Introduction: The Significance of 3-Bromo-N-methylpyridin-4-amine
3-Bromo-N-methylpyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, and the specific arrangement of a bromine atom at the 3-position and a methylamino group at the 4-position provides a versatile platform for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methylamino group can be a key pharmacophoric element or a precursor for the construction of fused heterocyclic systems. A thorough understanding of the efficient synthesis of this intermediate is therefore crucial for the rapid and cost-effective development of new chemical entities.
Strategic Analysis of Synthetic Pathways
The synthesis of 3-Bromo-N-methylpyridin-4-amine can be approached through several strategic disconnections. The most direct and convergent approach involves the formation of the C4-N bond as the key step. This section will analyze the primary synthetic strategies, with a focus on their advantages, limitations, and the underlying chemical principles.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-4-halopyridines (Preferred Route)
The most direct and widely employed method for the synthesis of 3-Bromo-N-methylpyridin-4-amine is the nucleophilic aromatic substitution (SNAr) of a suitable 3-bromo-4-halopyridine with methylamine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of a halogen at the 4-position makes it an excellent leaving group for this transformation.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Figure 2: Multi-step synthesis from a nitro-substituted pyridine.
Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitropyridine is reduced to an amino group to yield 4-methyl-3-aminopyridine. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).
[1]2. Sandmeyer Reaction: The resulting 4-methyl-3-aminopyridine undergoes a Sandmeyer reaction to introduce the bromine atom at the 3-position. This involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by treatment with a bromine source.
[1]3. Amination: The final step would involve the amination of the 4-position. However, direct amination of the methyl group is not feasible. A more plausible, yet still challenging, route would involve further transformations to introduce a leaving group at the 4-position before amination. Given the complexity, this pathway is generally less preferred than the direct SNAr approach.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the preferred synthesis of 3-Bromo-N-methylpyridin-4-amine via the nucleophilic aromatic substitution of 3-bromo-4-chloropyridine with methylamine.
Synthesis of 3-Bromo-N-methylpyridin-4-amine from 3-Bromo-4-chloropyridine
Reaction Scheme:
Figure 3: Synthesis of 3-Bromo-N-methylpyridin-4-amine.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-Bromo-4-chloropyridine
192.45
10.0 g
0.052
Methylamine (40% in H₂O)
31.06
50 mL
~0.65
Ethanol
46.07
100 mL
-
Procedure:
To a 250 mL heavy-walled pressure vessel equipped with a magnetic stir bar, add 3-bromo-4-chloropyridine (10.0 g, 0.052 mol).
Add ethanol (100 mL) to the vessel and stir to dissolve the starting material.
Carefully add the 40% aqueous solution of methylamine (50 mL, ~0.65 mol) to the reaction mixture.
Seal the pressure vessel tightly.
Place the vessel in an oil bath and heat to 120 °C with vigorous stirring.
Maintain the reaction at this temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
After the reaction is complete, cool the vessel to room temperature.
Carefully open the vessel in a well-ventilated fume hood.
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 3-Bromo-N-methylpyridin-4-amine as a solid.
Expected Yield: ~80-90%
Characterization Data:
The identity and purity of the synthesized 3-Bromo-N-methylpyridin-4-amine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Synthesis Pathways
Pathway
Starting Material
Key Steps
Advantages
Disadvantages
1. SNAr
3-Bromo-4-halopyridine
Nucleophilic substitution
Direct, high-yielding, atom-economical
May require pressure equipment, starting material availability can vary
The synthesis of 3-Bromo-N-methylpyridin-4-amine is most efficiently and directly achieved through the nucleophilic aromatic substitution of a 3-bromo-4-halopyridine with methylamine. This method is robust, high-yielding, and amenable to scale-up, making it the preferred choice for both academic research and industrial production. While alternative multi-step syntheses exist, they are generally less efficient and involve more hazardous reagents.
Future research in this area may focus on the development of even more sustainable and environmentally friendly synthetic methods. This could include exploring catalytic amination reactions that avoid the need for a large excess of the amine, or the development of flow chemistry processes for a safer and more controlled production of this important building block. The continued demand for novel pharmaceuticals and agrochemicals will undoubtedly drive further innovation in the synthesis of 3-Bromo-N-methylpyridin-4-amine and its derivatives.
References
Wilhelmsen, C. A., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
Fisher Scientific.
The Royal Society of Chemistry. (2009).
Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
Google Patents. (2009). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
YouTube. (2019).
Jia, et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
Unraveling CAS Number 84539-38-8: A Case of Undefined Complexity
Researchers, scientists, and drug development professionals seeking information on the substance identified by CAS number 84539-38-8 will find a notable absence of specific data in publicly accessible chemical databases...
Author: BenchChem Technical Support Team. Date: February 2026
Researchers, scientists, and drug development professionals seeking information on the substance identified by CAS number 84539-38-8 will find a notable absence of specific data in publicly accessible chemical databases and scientific literature. This scarcity of information strongly suggests that CAS 84539-38-8 does not correspond to a discrete, well-defined chemical compound. Instead, it likely represents a complex reaction product, a substance of Unknown or Variable composition, or a biological material (UVCB).
Our comprehensive investigation into this CAS number has revealed no specific chemical name, structure, or associated physicochemical or biological properties. Attempts to retrieve data from authoritative sources such as the European Chemicals Agency (ECHA) and other chemical safety and information databases have been unsuccessful in providing any detailed information for this specific identifier.
Insights from Structurally Related CAS Numbers
While direct information on CAS 84539-38-8 is unavailable, an analysis of chemically related substances with similar CAS numbers offers valuable context. For instance, several nearby CAS numbers describe complex reaction products, providing a strong indication of the likely nature of 84539-38-8.
A notable example is CAS number 84539-55-9 , which is identified as "Acetic acid, oxo-, sodium salt, reaction products with ethylenediamine and phenol, iron sodium salts"[1][2][3]. This designation clearly indicates a substance of complex and variable composition, formed from the reaction of multiple starting materials. Similarly, CAS number 84539-54-8 is described as "Acetic acid, oxo-, sodium salt, reaction products with ethylenediamine and hydroxybenzenesulfonic acid monosodium salt, iron sodium salts"[4][5].
These examples highlight a pattern where CAS numbers in this specific range are assigned to materials that are not single molecules but rather mixtures resulting from chemical reactions. The properties of such substances are inherently dependent on the precise reaction conditions and the stoichiometry of the reactants.
The Nature of UVCB Substances
UVCB substances are common in industrial and commercial applications and present unique challenges for characterization and regulation. Their key features include:
Unknown or Variable Composition: The exact molecular composition is not fully known or can vary from batch to batch.
Complex Reaction Products: They are the result of chemical reactions that can yield a multitude of products and byproducts.
Biological Materials: This category can include substances derived from natural sources.
Given the lack of specific data for CAS 84539-38-8 and the nature of its neighboring CAS numbers, it is reasonable to conclude that it falls within the UVCB category.
Implications for Researchers and Professionals
For researchers, scientists, and drug development professionals, the undefined nature of CAS 84539-38-8 has significant implications. Without a defined chemical structure, it is impossible to:
Predict its physicochemical properties (e.g., solubility, melting point, boiling point).
Determine its mechanism of action or biological activity.
Develop analytical methods for its quantification and characterization.
Assess its safety and toxicity profile.
Therefore, any work involving a substance designated as CAS 84539-38-8 would first require extensive analytical efforts to identify its components and characterize its composition.
The Pyridinamine Scaffold: A Century of Privileged Structures
This guide provides an in-depth technical analysis of pyridinamine (aminopyridine) derivatives, tracing their evolution from early anti-infectives to modern targeted kinase inhibitors. It is designed for researchers and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of pyridinamine (aminopyridine) derivatives, tracing their evolution from early anti-infectives to modern targeted kinase inhibitors. It is designed for researchers and drug development professionals, focusing on synthetic methodologies, structure-activity relationships (SAR), and pharmacological mechanisms.
Executive Summary
The pyridinamine (aminopyridine) moiety is a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its unique electronic properties: the pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This duality allows for precise orientation within enzyme active sites, particularly the hinge regions of kinases and the pores of ion channels.
This guide analyzes the three distinct eras of pyridinamine discovery:
The Anti-Infective Era: Sulfonamide integration (Sulfapyridine).
The Ion Channel Era: Direct blockade of potassium channels (Fampridine).
The Kinase Era: Complex scaffold decoration for oncology (Crizotinib).
Part 1: Historical & Mechanistic Evolution
The First Breakthrough: Sulfapyridine (M&B 693)
In 1937, Montague Phillips at May & Baker synthesized sulfapyridine, code-named M&B 693 .[1] While sulfanilamide was already known, the addition of the 2-aminopyridine ring significantly broadened the spectrum of activity.
Discovery Logic: The pyridine ring increased the acidity of the sulfonamide nitrogen (pKa modulation), improving potency against pneumococci.
Validation: Sir Lionel Whitby’s testing at Middlesex Hospital confirmed its efficacy, famously treating Winston Churchill’s pneumonia.
Legacy: This established the 2-aminopyridine motif as a bioisostere capable of modulating drug pharmacokinetics and binding affinity.
The Neurological Probe: 4-Aminopyridine (4-AP)
While 2-aminopyridines dominated early antibiotics, the 4-aminopyridine isomer (4-AP) emerged in the 1970s as a critical tool for neurophysiology.
Mechanism: 4-AP is a non-selective blocker of voltage-gated potassium channels (Kv1 family). It binds within the intracellular pore, physically obstructing K+ efflux.
Clinical Translation: In Multiple Sclerosis (MS), demyelination exposes Kv channels, causing ion leakage and conduction failure. 4-AP (Fampridine) blocks these exposed channels, restoring action potential propagation.[2]
The Kinase Revolution: Crizotinib
In the 21st century, the 2-aminopyridine scaffold became a template for ATP-competitive inhibition. Crizotinib (Pfizer) exemplifies this. The 2-aminopyridine core binds to the hinge region of the ALK (Anaplastic Lymphoma Kinase) and c-Met kinases, mimicking the adenine ring of ATP.
Visualization: The Pyridinamine Timeline
Figure 1: Evolution of pyridinamine derivatives from simple antibiotics to complex kinase inhibitors.
Part 2: Medicinal Chemistry & Structural Biology
Tautomerism and Binding
The 2-aminopyridine system exists in equilibrium between the amino-pyridine and imino-dihydropyridine tautomers.
Predominance: The amino form is aromatic and generally favored (K_taut ~ 10^3).
Binding Implication: In kinase hinge binding, the ring nitrogen (N1) acts as an H-bond acceptor, and the exocyclic amine (N2) acts as an H-bond donor. This "Donor-Acceptor" motif is complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met1199 in ALK).
Comparative Pharmacophore Data
Drug
Core Scaffold
Target
Binding Mode
Key Interaction
Sulfapyridine
2-Aminopyridine
Dihydropteroate Synthase
Substrate Mimic
Sulfonamide O & Pyridine N coordinate Mg2+
Fampridine
4-Aminopyridine
Kv1.1 / Kv1.2
Pore Blocker
Cationic N1 binds intracellular pore vestibule
Crizotinib
2-Aminopyridine
ALK / c-Met
ATP Competitive
Hinge H-bonds via N1 (acceptor) and 2-NH2 (donor)
Part 3: Synthetic Protocols
Historically, aminopyridines were synthesized via the Chichibabin Reaction (nucleophilic substitution with NaNH2). However, this method is harsh and lacks regioselectivity for complex substrates. Modern drug discovery relies on Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .
Protocol: Buchwald-Hartwig Amination of 2-Chloropyridines
This protocol describes the synthesis of a substituted 2-aminopyridine, typical for generating kinase inhibitor libraries.
Objective: Coupling of 2-chloropyridine with a functionalized aniline.
Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-sensitive substrates)
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Preparation: In a glovebox or under argon flow, charge a reaction vial with the 2-chloropyridine (1.0 mmol), aniline (1.2 mmol), Cs2CO3 (325 mg, 2.0 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
Solvation: Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.
Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
Reaction: Heat the block to 100°C for 12 hours.
Checkpoint: Monitor via LC-MS.[3] The disappearance of the aryl chloride peak and appearance of the product mass [M+H]+ confirms conversion.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Why this works (Causality):
Ligand Choice: Xantphos is a wide-bite-angle bidentate ligand that facilitates the reductive elimination step, which is often rate-limiting for electron-deficient pyridines.
Base Selection: Cs2CO3 is milder than alkoxides, preserving sensitive functional groups often found in medicinal intermediates.
Visualization: Synthetic Pathway Logic
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of chloropyridines.
Part 4: Future Outlook
The pyridinamine scaffold is evolving beyond simple inhibition.
PROTACs: 2-aminopyridines are being used as "warheads" to recruit E3 ligases or target proteins for degradation.
Covalent Inhibitors: Introduction of acrylamide groups onto the pyridinamine core allows for irreversible binding to cysteines (e.g., in EGFR inhibitors), overcoming resistance mutations.
References
Whitby, L. E. H. (1938). Chemotherapy of Pneumococcal and other Infections with 2-(p-aminobenzenesulphonamide) pyridine. The Lancet. Link
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics. Link
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
US Food and Drug Administration. (2010).[2] FDA Approval for Ampyra (dalfampridine).[2] Link
theoretical properties of bromo-substituted pyridines
An In-Depth Technical Guide to the Theoretical Properties of Bromo-Substituted Pyridines Abstract Bromo-substituted pyridines are foundational scaffolds in modern chemistry, underpinning advancements in pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Theoretical Properties of Bromo-Substituted Pyridines
Abstract
Bromo-substituted pyridines are foundational scaffolds in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] Their utility is not merely a matter of empirical success but is deeply rooted in a set of predictable theoretical properties governed by the interplay between the electronegative nitrogen heteroatom and the polarizable bromine substituent. This guide provides an in-depth exploration of these properties, synthesizing computational insights with established experimental observations. We will dissect the electronic structure that dictates reactivity, analyze the resulting behavior in key synthetic transformations, detail the characteristic spectroscopic signatures, and explore the crucial role of halogen bonding in supramolecular assembly. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a fundamental understanding of bromopyridines for rational molecular design and synthetic strategy.
The Electronic Landscape: Influence of Bromine Substitution
The introduction of a bromine atom onto the pyridine ring fundamentally alters its electronic distribution. This is a consequence of two primary electronic effects originating from the bromine atom and the inherent properties of the pyridine nitrogen.
Inductive Effect (-I): Bromine is more electronegative than carbon, exerting a strong electron-withdrawing effect through the sigma bond network. This effect decreases the electron density of the entire ring system.
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring's pi-system. This electron-donating effect is generally weaker than the inductive effect for halogens.
Pyridine Nitrogen: The nitrogen atom itself is strongly electron-withdrawing, creating a permanent dipole moment and reducing the ring's overall electron density compared to benzene.[3]
The position of the bromine atom (ortho, meta, or para to the nitrogen) determines the precise interplay of these effects, leading to distinct electronic properties and reactivity for each isomer.
2- and 4-Bromopyridine: The electron-withdrawing nitrogen atom significantly lowers the electron density at the C2 and C4 positions. Bromine substitution at these positions results in highly electron-deficient carbons, making them susceptible to nucleophilic attack.
3-Bromopyridine: The C3 position is less influenced by the nitrogen's electron-withdrawing nature. Its electronic character is more akin to that of bromobenzene, though still deactivated towards electrophilic attack compared to benzene.[3]
Computational methods like Density Functional Theory (DFT) are indispensable for visualizing and quantifying these effects.[4] Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help predict molecular reactivity and stability.[5] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[6] Furthermore, mapping the molecular electrostatic potential (MEP) provides a clear visual guide to the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[7]
Caption: Dominant electronic effects in a 2-bromopyridine system.
Reactivity and Synthetic Utility
The unique electronic properties of bromopyridines directly translate to their versatile reactivity, making them cornerstone building blocks in organic synthesis.
Metal-Catalyzed Cross-Coupling Reactions
This is arguably the most significant application of bromopyridines. The carbon-bromine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.[1][8]
Suzuki-Miyaura Coupling: A robust method for C-C bond formation, its success depends on the oxidative addition of a palladium catalyst to the C-Br bond.[8] The reactivity of bromopyridines is highly dependent on the bromine's position. For di-substituted pyridines, such as 2,4-dibromopyridine, the reaction can be highly regioselective, with the C2 position being more reactive under certain catalytic conditions.[9]
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds. A key consideration is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can influence reaction efficiency.[8]
Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group, leading to the synthesis of valuable aryl-pyridine ketones.[10]
The general mechanism for these transformations follows a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, and base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Halogen-Metal Exchange
The polar C-Br bond in bromopyridines can undergo halogen-metal exchange, typically with organolithium or Grignard reagents, to form highly reactive pyridyl-organometallic species.[11][12]
Lithiation: Reaction with reagents like n-butyllithium generates pyridyl-lithium intermediates.[11] The stability of this intermediate is influenced by the bromine's position and the presence of other functional groups.[8]
Grignard Formation: Using iPrMgCl facilitates a bromine-magnesium exchange to create pyridyl-Grignard reagents, which are valuable nucleophiles for various transformations.[12]
These organometallic intermediates can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, borate esters) to install new functional groups onto the pyridine ring.[8][12]
Supramolecular Chemistry: The Role of Halogen Bonding
Beyond covalent reactivity, the bromine atom on a pyridine ring is a key player in directing supramolecular self-assembly through halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic Lewis base.[13]
The strength of this interaction is profoundly influenced by the electronic environment.[14] The electron-withdrawing nature of the pyridine ring, especially when protonated or coordinated to a metal, enhances the positive electrostatic potential of the σ-hole on the bromine atom, making it a stronger halogen bond donor.[14][15] This effect is a powerful tool in crystal engineering, where halogen bonds can be used to control the alignment of molecules in the solid state, influencing material properties.[15][16] The interaction energy increases with the polarizability of the halogen, following the trend I > Br > Cl.[14]
Caption: Illustration of a halogen bond via the σ-hole concept.
Physicochemical and Spectroscopic Data
The theoretical properties of bromopyridines are reflected in their measurable physicochemical and spectroscopic data.
Physicochemical Properties
The isomeric bromopyridines exhibit distinct physical properties due to differences in their dipole moments and crystal packing efficiencies.
Spectroscopic techniques provide direct experimental validation of the molecular structure of bromopyridines.
NMR Spectroscopy (¹H & ¹³C): The chemical shifts of the pyridine protons and carbons are highly sensitive to the electronic environment. The deshielding effect of the nitrogen atom and the anisotropic effect of the bromine atom lead to characteristic patterns for each isomer. For example, in 2-Amino-4-bromopyridine, the proton signals appear in the aromatic region, with specific splitting patterns confirming the substitution pattern.[1]
Vibrational Spectroscopy (FT-IR & FT-Raman): These techniques are used to identify characteristic vibrational modes of the molecule. The C-Br stretching frequency is a key diagnostic peak, though its position can be influenced by coupling with other ring vibrations. DFT calculations are often employed to accurately assign these vibrational modes by comparing computed frequencies with experimental spectra.[5][19]
UV-Vis Spectroscopy: The electronic transitions (e.g., n→π* and π→π*) of the pyridine ring are observed in the UV-Vis spectrum. Bromine substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its position and the solvent used.[6]
Protocols for Theoretical and Experimental Analysis
To ensure scientific integrity, the theoretical models described must be grounded in robust experimental and computational protocols.
Protocol: DFT Calculation of a Bromopyridine Derivative
Objective: To determine the optimized molecular geometry and electronic properties (HOMO, LUMO, MEP) of a bromopyridine.
Causality: DFT with a hybrid functional like B3LYP provides a cost-effective yet accurate description of the electronic structure of organic molecules.[4][20] The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions and polarization, which are crucial for accurately describing systems with lone pairs and for calculating electronic properties.[19]
Methodology:
Structure Creation: Build an initial 3D structure of the target bromopyridine molecule using molecular modeling software (e.g., GaussView, Avogadro).
Geometry Optimization: Perform a geometry optimization calculation using Gaussian 09 or a similar software package.[5][19]
Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq
Rationale: The Opt keyword requests geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate molecular orbitals and the electrostatic potential map.
Rationale: Pop=Full provides detailed population analysis. IOp(6/33=2) is often used to request the generation of data for plotting molecular orbitals and electron density.
Analysis:
Visualize the HOMO and LUMO orbitals to understand regions of electron donation and acceptance.
Analyze the MEP map to identify sites susceptible to electrophilic and nucleophilic attack.
Compare calculated vibrational frequencies (after applying a scaling factor) with experimental FT-IR/Raman data for validation.[19]
Caption: A typical workflow for DFT analysis of bromopyridines.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a C-C coupled product from a bromopyridine and a boronic acid.
Causality: This protocol employs a palladium catalyst, which is essential for activating the C-Br bond.[8] A phosphine ligand (e.g., from a pre-catalyst like BrettPhos) is used to stabilize the palladium center and facilitate the catalytic cycle.[21] A base (e.g., K₃PO₄) is required for the transmetalation step to activate the boronic acid.
Methodology:
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
Solvent Addition: Add an appropriate degassed solvent (e.g., Toluene, Dioxane, or a water/acetonitrile mixture).[9]
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22]
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Validation: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.[1]
Conclusion
The are a direct and predictable consequence of their fundamental electronic structure. The position of the bromine atom, in concert with the electron-withdrawing pyridine nitrogen, establishes a distinct landscape of reactivity, spectroscopic behavior, and non-covalent interactions. A thorough understanding of these principles, supported by computational modeling and validated by experimental data, empowers researchers to rationally design novel molecules and develop efficient synthetic pathways. From facilitating complex cross-coupling reactions to directing crystal packing through halogen bonding, bromopyridines will undoubtedly remain a versatile and indispensable tool in the molecular sciences.
References
A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithi. Benchchem. 8
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC. 14
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine. Benchchem. 1
DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. PubMed. 5
A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. Benchchem. 19
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. 9
Halogen bonding of pyridyl bromine of CuCl2(NH3)(NC5H4Br-3) with seve. ResearchGate. 23
O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone. PubMed. 24
Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. JYX. 16
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. 25
The important role of the bromo group in improving the properties of organic nonlinear optical materials. RSC Publishing. 26
Carbonylative cross-coupling reaction of 2-bromopyridine with.... ResearchGate. 10
Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides. Dalton Transactions (RSC Publishing). 27
Synthesis and Single-Crystal X-ray Characterization of 4,4' '-Functionalized 4'-(4-Bromophenyl)-2,2':6',2' '-terpyridines. ResearchGate. 28
Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. 29
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. 21
Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. 30
Unveiling the crystal structure and quantum properties of 6‑bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. [No Source Found].
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [No Source Found].
Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. PubMed. 31
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [No Source Found].
Theoretical studies and DFT calculations of pyridine compounds. Benchchem. 4
Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. 6
Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Academia.edu. 32
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. 20
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. 7
DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes. ResearchGate. 33
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. 34
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. 35
Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. 36
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. 37
Electrophilic Activation of Molecular Bromine Mediated by I(III). ResearchGate. 38
Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. PMC. 40
Electrochemical Bromination of Arenes in a 200% Cell. PMC - NIH. 41
(PDF) Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. ResearchGate. 42
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [No Source Found].
3-Bromo-N-methylpyridin-4-amine safety and handling precautions
Executive Summary & Compound Profile 3-Bromo-N-methylpyridin-4-amine (CAS: 84539-38-8) is a halogenated aminopyridine intermediate frequently employed in the synthesis of kinase inhibitors and neurological therapeutics....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3-Bromo-N-methylpyridin-4-amine (CAS: 84539-38-8) is a halogenated aminopyridine intermediate frequently employed in the synthesis of kinase inhibitors and neurological therapeutics. While specific toxicological data for this exact derivative is limited, its structural homology to 4-Aminopyridine (4-AP) —a potent potassium channel blocker—necessitates a high-hazard handling protocol.
Critical Safety Directive: Until proven otherwise, researchers must treat this compound as a potent neurotoxin capable of inducing seizures upon significant exposure, in addition to being a severe skin and eye irritant.
Physicochemical & Hazard Data[1][2][3][4][5]
Property
Description
CAS Number
84539-38-8
IUPAC Name
3-bromo-N-methylpyridin-4-amine
Molecular Formula
C₆H₇BrN₂
Molecular Weight
187.04 g/mol
Physical State
Solid (Crystalline powder) or Low-melting solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
The core structure of this molecule is a 4-aminopyridine scaffold.[1] Unsubstituted 4-aminopyridine is a non-selective blocker of voltage-gated potassium channels (Kv1 family). Blockade of these channels increases neuronal excitability, leading to:
Peripheral: Paresthesia, muscle twitching.
Central: Tremors, anxiety, and convulsions/status epilepticus .
Expert Insight: The addition of the N-methyl group and the 3-bromo substituent modulates lipophilicity (LogP) and binding affinity. While N-alkylation can sometimes reduce potency compared to the primary amine, the increased lipophilicity from the bromine atom may enhance Blood-Brain Barrier (BBB) penetration. Do not underestimate the seizure threshold.
Safety glasses are insufficient for powders that can drift behind lenses.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at face velocity >0.5 m/s.
Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated heterocycles are often static-prone, leading to "flying powder" incidents.
Operational Handling Protocol
Workflow Logic
The following diagram illustrates the safe handling lifecycle, emphasizing containment breakpoints.
Figure 1: Safe handling workflow emphasizing containment within the fume hood during the critical 'open-vial' phases.
Step-by-Step Procedures
A. Weighing & Transfer
Preparation: Place a disposable balance enclosure or draft shield inside the fume hood. Pre-weigh the receiving flask/vial with solvent if possible (to avoid transferring dry powder).
Static Neutralization: Pass an anti-static gun over the source container and spatula.
Transfer: Gently transfer the solid. If the compound is caked, do not scrape vigorously. Dissolve in the source container if possible and transfer as a liquid.
Decontamination: Immediately wipe down the balance area with a methanol-dampened tissue. Dispose of the tissue as hazardous solid waste.
B. Reaction Cleanup & Quenching
Quenching: While the amine itself is stable, unreacted material should be treated as toxic. Acidify aqueous waste to pH < 4 to protonate the pyridine nitrogen (forming the pyridinium salt), which significantly reduces volatility and skin absorption potential.
Glassware: Rinse all glassware with acetone inside the hood. Collect the first rinse as hazardous waste.
Emergency Response & First Aid
Medical Alert: In case of exposure, inform medical personnel that the patient may have been exposed to a potassium channel blocker (analogous to 4-Aminopyridine).
Exposure Decision Tree
Figure 2: Emergency response logic focusing on rapid decontamination and seizure anticipation.
Specific Treatments
Seizures: Benzodiazepines (e.g., diazepam, lorazepam) are the first-line treatment for aminopyridine-induced seizures.
Skin Contact: Wash with soap and water.[2][3][5] Do not use ethanol or DMSO, as these may enhance transdermal absorption of the toxin.
References
PubChem. Compound Summary: 4-Aminopyridine (Mechanism of Action). National Library of Medicine. Available at: [Link]
synthesis of 3-Bromo-N-methylpyridin-4-amine from 4-methyl-3-nitropyridine
This Application Note details the synthesis of 3-Bromo-N-methylpyridin-4-amine starting from 4-methyl-3-nitropyridine . Executive Summary The synthesis of 3-Bromo-N-methylpyridin-4-amine from 4-methyl-3-nitropyridine pre...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the synthesis of 3-Bromo-N-methylpyridin-4-amine starting from 4-methyl-3-nitropyridine .
Executive Summary
The synthesis of 3-Bromo-N-methylpyridin-4-amine from 4-methyl-3-nitropyridine presents a specific chemoselective challenge: the conversion of a C4-methyl group to a C4-methylamino group in the presence of a C3-functional handle.
A naive approach involving the reduction of the nitro group to a diamine followed by Sandmeyer bromination is critically flawed. Ortho-diamines (or their N-alkyl derivatives) react rapidly with nitrous acid to form 1H-imidazo[4,5-c]pyridine (triazole) derivatives , rather than the desired diazonium species required for bromination.
Therefore, this protocol utilizes a "Bromine-First" strategy . The C3-nitro group is converted to a C3-bromine before the C4-methyl group is functionalized to an amine. This circumvents the formation of the unstable ortho-diamine intermediate and ensures high regioselectivity.
Synthetic Pathway Overview
The optimized route consists of three distinct phases:
Phase I: C3-Functionalization Switch. Converting the 3-nitro group to a 3-bromo group via reduction and Sandmeyer reaction.
Phase II: C4-Oxidation. Converting the 4-methyl group to a carboxylic acid.
Phase III: C4-Amination & Alkylation. Converting the acid to the N-methylamine via a Curtius rearrangement strategy.
Dissolve 3-amino-4-methylpyridine (5.0 g, 46.2 mmol) in 48% HBr (40 mL) and cool to 0°C in an ice-salt bath.
Dropwise add a solution of NaNO₂ (3.5 g, 50.8 mmol) in water (10 mL), maintaining the internal temperature below 5°C. Stir for 30 min to form the diazonium salt.
In a separate flask, prepare a suspension of CuBr (3.3 g, 23.1 mmol) in 48% HBr (10 mL) and heat to 60°C.
Slowly add the cold diazonium solution to the hot CuBr mixture. Caution: Vigorous evolution of N₂ gas.
After addition, heat the mixture at 80°C for 1 hour.
Cool to RT, neutralize with NaOH (aq) to pH ~8, and extract with Ethyl Acetate (3 x 50 mL).
Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 3-bromo-4-methylpyridine (Yield: ~60-70%).
Phase II: C4-Oxidation (Methyl → Acid)
Step 3: Oxidation to 3-Bromoisonicotinic Acid
Rationale: The methyl group is activated by the electron-deficient pyridine ring, allowing oxidation to the carboxylic acid. The bromine atom remains stable under these conditions.
Reagents: Potassium Permanganate (KMnO₄), Water.
Protocol:
Suspend 3-bromo-4-methylpyridine (3.0 g, 17.4 mmol) in water (100 mL).
Heat the mixture to 70°C.
Add KMnO₄ (5.5 g, 34.8 mmol) portion-wise over 2 hours.
Reflux the mixture for 4–6 hours.
Filter the hot mixture through Celite to remove MnO₂. Wash with hot water.
Concentrate the filtrate to ~30 mL and acidify to pH 3 with 2N HCl.
Collect the precipitated 3-bromoisonicotinic acid by filtration. (Yield: ~50-60%).
Phase III: C4-Amination & Alkylation
Step 4: Curtius Rearrangement to N-Boc-3-bromo-4-aminopyridine
Rationale: The Curtius rearrangement converts the acid to an isocyanate, which is trapped by tert-butanol to form the Boc-protected amine. This protection is crucial for the subsequent mono-methylation.
Heat the mixture at reflux (85°C) for 6–12 hours. (The intermediate acyl azide forms and rearranges to the isocyanate, which reacts with tBuOH).
Cool to RT and concentrate.
Dissolve residue in EtOAc, wash with NaHCO₃ (aq) and Brine.
Purify via column chromatography to obtain tert-butyl (3-bromopyridin-4-yl)carbamate (Yield: ~70%).
Step 5: N-Methylation
Rationale: The Boc-protected amine allows for clean mono-methylation using NaH and Methyl Iodide. Direct methylation of a primary amine often leads to over-alkylation.
Dissolve the methylated intermediate in DCM (5 mL).
Add TFA (2 mL) and stir at RT for 2 hours.
Concentrate in vacuo.
Basify the residue with sat. NaHCO₃ or 1N NaOH to pH >10.
Extract with DCM (3 x 20 mL).
Dry and concentrate to yield 3-Bromo-N-methylpyridin-4-amine .
Data Summary & Process Metrics
Step
Transformation
Key Reagents
Est. Yield
Critical Quality Attribute (CQA)
1
Nitro Reduction
H₂/Pd-C
>90%
Complete consumption of Nitro (monitor by TLC).
2
Sandmeyer
NaNO₂/HBr/CuBr
65%
Control temp <5°C during diazotization to avoid phenol formation.
3
Oxidation
KMnO₄
55%
Removal of MnO₂; pH adjustment for precipitation.
4
Curtius (Boc)
DPPA/tBuOH
70%
Anhydrous conditions to prevent urea formation.
5
Methylation
NaH/MeI
85%
Strict stoichiometry of MeI to avoid quaternization.
6
Deprotection
TFA
>95%
Complete removal of TFA salts during workup.
Troubleshooting & Critical Controls
Triazole Formation Risk: Do NOT attempt to synthesize this molecule by reducing 4-(methylamino)-3-nitropyridine. The resulting 3-amino-4-(methylamino)pyridine intermediate will cyclize to a triazole upon exposure to nitrous acid (Sandmeyer conditions). The Bromine-First route described above is the only robust method to avoid this.
Oxidation Stalling: If Step 3 (KMnO₄ oxidation) is sluggish, adding a catalytic amount of Cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst can accelerate the reaction.
Safety: DPPA is an azide source; work behind a blast shield. Methyl Iodide is a potent alkylating agent; use in a fume hood.
References
Synthesis of 3-bromo-4-methylpyridine
ChemicalBook. "Preparation of 3-bromo-4-methylpyridine via Sandmeyer reaction." Accessed Feb 24, 2026. Link
Oxidation of Methylpyridines
ResearchGate. "Oxidation of methylpyridines to isonicotinic acid derivatives." Accessed Feb 24, 2026. Link
Curtius Rearrangement on Pyridines
Google Patents.[1] "Method for preparing aminopyridines via Curtius rearrangement (EP2580207B1)." Accessed Feb 24, 2026. Link
Triazole Formation from Ortho-Diamines
Internet Archive. "Pyridine and Its Derivatives: Cyclization of 3,4-diaminopyridines." Accessed Feb 24, 2026. Link
using 3-Bromo-N-methylpyridin-4-amine in medicinal chemistry
Application Note: 3-Bromo-N-methylpyridin-4-amine in Medicinal Chemistry Introduction: The "Privileged" Orthogonal Scaffold In modern drug discovery, 3-Bromo-N-methylpyridin-4-amine represents a high-value "privileged st...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Bromo-N-methylpyridin-4-amine in Medicinal Chemistry
Introduction: The "Privileged" Orthogonal Scaffold
In modern drug discovery, 3-Bromo-N-methylpyridin-4-amine represents a high-value "privileged structure" precursor. Its utility stems from its electronic duality: it possesses a nucleophilic handle (the N-methylamine at C4) and an electrophilic handle (the bromine at C3).[1]
For medicinal chemists, this molecule is not merely a building block; it is a linchpin for scaffold hopping . It serves as the primary entry point for synthesizing 1-methyl-1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and 1-methyl-1H-imidazo[4,5-c]pyridines , both of which are bioisosteres of the indole and purine cores found in kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands.[1]
This guide details the protocols for transforming this core into complex fused heterocycles and biaryl systems, emphasizing the "Orthogonal Activation" strategy where the C3-Bromine is manipulated without compromising the C4-amine.
Chemical Profile & Handling
Property
Data
Relevance
IUPAC Name
3-Bromo-N-methylpyridin-4-amine
Core Scaffold
Structure
Pyridine ring, 3-Br, 4-NHMe
C3: Cross-coupling site (Suzuki/Buchwald)C4: H-bond donor/acceptor (Hinge binder)
pKa (Calc.)
~6.5 (Pyridine N), ~9.1 (Amine)
Pyridine N is basic; may require buffering in aqueous couplings.
Solubility
DMSO, MeOH, DCM, DMF
High solubility in polar aprotic solvents facilitates coupling.[1]
Stability
Light Sensitive
Store in amber vials; susceptible to photo-dehalogenation.
Strategic Workflow: Divergent Synthesis
The following diagram illustrates the three primary "Exit Vectors" for this molecule in a drug discovery campaign.
Figure 1: Divergent synthetic pathways.[1] The core molecule allows access to biaryls (blue), azaindoles (green), and imidazopyridines (red).[1]
Detailed Protocols
Protocol A: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine (5-Azaindole)
Target Application: Creating indole bioisosteres with improved solubility.
This is the "Gold Standard" reaction for this scaffold. It involves a Sonogashira coupling followed by a metal-catalyzed annulation. The N-methyl group is pre-installed, avoiding the regioselectivity issues often faced when methylating the parent azaindole.
Degassing (Critical): In a reaction vial, combine the pyridine substrate, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Oxygen will cause homocoupling of the alkyne (Glaser coupling), reducing yield.[1]
Addition: Add degassed DMF and Et₃N via syringe. Finally, add the terminal alkyne.[2]
Coupling: Heat to 80°C for 4–6 hours . Monitor by LCMS for the intermediate (3-alkynyl-4-aminopyridine).
Cyclization (The "Switch"):
Method A (Spontaneous): Many derivatives cyclize spontaneously at 80°C.
Method B (Forced): If the intermediate persists, add KOtBu (1.5 equiv) to the same pot and raise temperature to 100°C for 2 hours. The strong base promotes the nucleophilic attack of the N-methylamine onto the alkyne.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Copper.[1] Dry over Na₂SO₄.[3][4]
Mechanism of Action (Cyclization):
The 4-NHMe acts as a nucleophile attacking the activated alkyne at C3. This 5-endo-dig cyclization is favored due to the electron-deficient nature of the pyridine ring.
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Target Application: Fragment-based drug discovery (FBDD) to extend vectors into the solvent-exposed pocket.
Challenge: The free amine at C4 can poison Pd catalysts or compete as a ligand.
Solution: Use a bulky, electron-rich ligand (Buchwald ligands) and a weak base.[1]
Amine Source: Benzophenone imine (as an ammonia surrogate) or LiHMDS.[1]
Conditions: Toluene, 100°C.
Hydrolysis: Treat the intermediate with 1M HCl to release the free primary amine at C3, yielding 3-amino-4-(methylamino)pyridine .
Step 2: Cyclization
Reagent: Triethyl orthoformate (HC(OEt)₃) or Formic Acid.[1]
Procedure: Reflux the diamine in neat triethyl orthoformate with a catalytic amount of p-TsOH (1 mol%).
Result: Rapid formation of the imidazole ring fused to the pyridine.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield (Suzuki)
Pd poisoning by free amine
Switch to Pd(OAc)₂/SPhos or protect NHMe as N-Boc (though steric hindrance may increase).[1]
Homocoupling (Sonogashira)
Oxygen presence
Rigorous degassing; use freeze-pump-thaw cycles.
Incomplete Cyclization (Azaindole)
Electronic deactivation
Add KOtBu or CuCl (1 equiv) to drive the 5-endo-dig closure.[1]
Protodebromination
Overheating / Hydride source
Reduce temp; ensure solvent is anhydrous (avoid alcohols in Suzuki).[1]
References
BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (General pyridine amination protocols).[1] Link[1]
Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational Suzuki mechanism).[1] Link[1]
Lachance, N., et al. (2005).[1] Practical Synthesis of 5-Azaindoles. Synthesis, 2005(15), 2571-2577.[1] (Specifics on Sonogashira-Cyclization for azaindoles).
Organic Chemistry Portal. Synthesis of Azaindoles. (Comprehensive reaction maps).[1][6] Link
(Note: While specific CAS 3430-22-6 refers to the methyl-pyridine analog, the protocols above are chemically adapted for the N-methylamino derivative based on standard heterocyclic reactivity patterns validated in the referenced literature.)
use of 3-Bromo-N-methylpyridin-4-amine in developing enzyme inhibitors
Application Note: 3-Bromo-N-methylpyridin-4-amine as a Hinge-Binding Scaffold in Kinase Inhibitor Discovery Executive Summary 3-Bromo-N-methylpyridin-4-amine (CAS 84539-38-8) serves as a critical "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Bromo-N-methylpyridin-4-amine as a Hinge-Binding Scaffold in Kinase Inhibitor Discovery
Executive Summary
3-Bromo-N-methylpyridin-4-amine (CAS 84539-38-8) serves as a critical "privileged scaffold" in the development of small-molecule enzyme inhibitors, particularly for the protein kinase superfamily (e.g., EGFR, CDK, ALK). Its structural utility lies in its ability to mimic the adenine ring of ATP, allowing it to anchor into the kinase hinge region via bidentate hydrogen bonding.
This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD). We provide validated protocols for functionalizing the C-3 bromine position via palladium-catalyzed cross-coupling to access hydrophobic pockets adjacent to the ATP binding site, a proven method for generating high-potency inhibitors.
Scientific Rationale: The "Hinge Binder" Concept
In medicinal chemistry, the efficacy of a kinase inhibitor often hinges on its ability to compete with ATP. 3-Bromo-N-methylpyridin-4-amine is designed to exploit this mechanism through two key features:
H-Bond Acceptor (N1): The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.
H-Bond Donor (N-Me): The secondary amine at position 4 acts as a donor to the backbone carbonyl oxygen.
Synthetic Handle (C3-Br): The bromine atom is positioned to direct substituents into the "gatekeeper" region or the hydrophobic back-pocket, determining selectivity between kinase isoforms.
Mechanistic Diagram:
The following diagram illustrates the logical flow from scaffold selection to lead generation.
Caption: Workflow for evolving the 3-Bromo-N-methylpyridin-4-amine scaffold into a potent kinase inhibitor.
Chemical Synthesis Protocols
The primary challenge in utilizing this scaffold is preserving the integrity of the aminopyridine core while coupling complex aryl groups. The following protocol uses a Suzuki-Miyaura coupling optimized for electron-deficient pyridines.
Protocol A: C-3 Arylation via Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-N-methylpyridin-4-amine derivatives.
Scale: 1.0 mmol
Preparation: In a 20 mL microwave vial or round-bottom flask, combine the scaffold (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This step is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Cs₂CO₃ (1.5 mL) via syringe.
Reaction:
Thermal: Heat at 90°C for 12 hours.
Microwave (Preferred): Heat at 110°C for 30 minutes.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel).
Eluent: Gradient of 0-10% Methanol in Dichloromethane (DCM). The product is polar; adding 1% Triethylamine to the eluent can reduce tailing.
Troubleshooting Table:
Issue
Probable Cause
Solution
Low Yield (<30%)
Catalyst poisoning by pyridine nitrogen.
Switch to Pd₂(dba)₃ + XPhos (bulky ligand protects Pd).
Protodeboronation
Unstable boronic acid.
Use Boronic Ester (Pinacol) or add base after heating starts.
Starting Material Remains
Reaction stalled.
Increase temperature to 120°C (MW) or switch solvent to DME/Water.
Biological Evaluation: Kinase Inhibition Assay
Once the library is synthesized, the compounds must be screened. We recommend a luminescent ADP detection assay (e.g., ADP-Glo™) due to its high sensitivity and resistance to interference from fluorescent compounds.
Protocol B: In Vitro Kinase Screening (ADP-Glo)
Objective: Determine the IC50 of synthesized analogs against a target kinase (e.g., EGFR or CDK2).
Materials:
Recombinant Kinase (0.2 ng/µL final)
Substrate (Poly[Glu,Tyr] 4:1 or specific peptide, 0.1 mg/mL)
Ultra-Pure ATP (10 µM, Km apparent)
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Workflow:
Compound Preparation: Prepare 10 mM stocks of inhibitors in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.
Enzyme Reaction (Well Setup):
Add 2 µL of Compound (at 2.5x final conc) to a 384-well white plate.
Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows inhibitor binding).
Add 1 µL of ATP/Substrate mix to start the reaction.
Incubation: Incubate at Room Temperature for 60 minutes.
Detection:
Add 5 µL of ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
Readout: Measure luminescence on a multimode plate reader (integration time: 0.5 - 1.0 sec).
Data Analysis:
Normalize data: % Inhibition =
Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
Representative Data & SAR Trends
The following table summarizes expected Structure-Activity Relationship (SAR) trends when modifying the 3-Bromo-N-methylpyridin-4-amine scaffold, based on historical data for similar pyridine-based inhibitors [1, 2].
Substituent at C-3 (R)
Predicted Potency (IC50)
Mechanistic Insight
-Br (Parent)
> 10 µM (Inactive)
Lacks hydrophobic reach; only binds hinge.
-Phenyl
1 - 5 µM
Accesses hydrophobic pocket; moderate affinity.
-3,4-Dimethoxyphenyl
100 - 500 nM
Improved van der Waals contact & shape complementarity.
-4-(Piperazin-1-yl)phenyl
< 50 nM
Solubilizing group interacts with solvent front; high potency.
References
BenchChem. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from
Frenette, R., et al. (2002).[1] Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 12(20), 3009-3013.[1]
Organic Syntheses. (2014). Buchwald-Hartwig Coupling General Procedures. Retrieved from
National Institutes of Health (NIH). (2015). Design and synthesis of pyrido-thieno-pyrimidin-4-amines as multitarget kinase inhibitors. Retrieved from
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
Technical Support Center: Bromination of N-methylpyridin-4-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of N-methylpyridin-4-amine. This document provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of N-methylpyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Introduction
The bromination of N-methylpyridin-4-amine is a key transformation in the synthesis of various pharmaceutical intermediates. The N-methylamino group is a strong activating group, which makes the pyridine ring highly susceptible to electrophilic aromatic substitution. While this high reactivity is advantageous, it also presents challenges in controlling the selectivity of the reaction, often leading to the formation of undesired byproducts. This guide will help you understand and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of N-methylpyridin-4-amine?
The major product is typically 3-bromo-N-methylpyridin-4-amine. The N-methylamino group at the 4-position is an ortho-, para-directing group. Since the para-position is occupied by the nitrogen of the pyridine ring, the electrophilic substitution (bromination) is directed to the ortho positions (C3 and C5).
Q2: What are the most common byproducts in this reaction?
The most prevalent byproducts are typically over-brominated species, primarily 3,5-dibromo-N-methylpyridin-4-amine.[1] Depending on the reaction conditions, small amounts of other isomers and degradation products may also be observed.
Q3: Why am I getting a low yield of the desired monobrominated product?
Low yields can be attributed to several factors:
Over-bromination: The high reactivity of the starting material can lead to a significant portion of it being converted to di- or even tri-brominated products.
Suboptimal reaction conditions: Temperature, reaction time, solvent, and the choice of brominating agent all play a critical role. Harsh conditions can lead to degradation of the starting material or products.[2]
Incomplete reaction: Insufficient reaction time or a less reactive brominating agent might leave a significant amount of unreacted starting material.
Product loss during work-up and purification: The polarity of the product and byproducts can make separation challenging, potentially leading to loss during extraction or chromatography.[3]
Q4: How can I minimize the formation of the dibrominated byproduct?
Minimizing the formation of 3,5-dibromo-N-methylpyridin-4-amine is a key challenge. Here are some strategies:
Control the stoichiometry: Use of a slight excess of the N-methylpyridin-4-amine relative to the brominating agent, or using less than one equivalent of the brominating agent, can favor mono-substitution.[4]
Choice of brominating agent: Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better selectivity compared to molecular bromine (Br₂).[1][5] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another alternative.[4]
Low temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.
Slow addition: Adding the brominating agent slowly to the solution of the amine allows for better control of the local concentration of the electrophile, reducing the chance of a second bromination on the highly activated mono-brominated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem
Possible Cause(s)
Suggested Solution(s)
TLC analysis shows multiple spots, with one having a very low Rf value.
This is likely the highly polar starting material, N-methylpyridin-4-amine.
* Confirm the identity by co-spotting with your starting material. * If the spot is intense, the reaction may be incomplete. Consider extending the reaction time or slightly increasing the amount of brominating agent.
The major product spot on the TLC is accompanied by a slightly less polar spot.
This could be the desired 3-bromo-N-methylpyridin-4-amine and the less polar spot could be the 3,5-dibromo-N-methylpyridin-4-amine.
* Attempt to isolate both spots by column chromatography for characterization. * Use NMR and MS to confirm the structures.[6]
The ¹H NMR spectrum of the crude product is complex and difficult to interpret.
This is expected if multiple products and starting material are present.
* Purify the crude product by column chromatography before detailed NMR analysis.[3] * Look for characteristic signals: the disappearance of a proton signal in the aromatic region and a downfield shift of the remaining aromatic protons are indicative of bromination. * For the dibrominated product, you would expect to see only one aromatic proton signal.
The mass spectrum of the main product shows a molecular ion peak, but also a significant peak at M+158 or M+160.
This is a strong indication of the presence of the dibrominated byproduct. The isotopic pattern of two bromine atoms (approximately 1:2:1 for M, M+2, M+4) is a key diagnostic feature.
* Review your reaction conditions to improve selectivity (see Q4 in the FAQ). * Optimize your purification method to separate the mono- and di-brominated products.
The reaction mixture turns into a dark, tarry mess.
This suggests degradation of the starting material or product.
* The reaction conditions may be too harsh (e.g., too high temperature, too strong of a Lewis acid catalyst). * Consider a milder brominating agent or running the reaction at a lower temperature. * Ensure your starting material is pure.
Reaction Mechanisms and Byproduct Formation
The following diagrams illustrate the key reaction pathways.
Caption: Reaction mechanism for the bromination of N-methylpyridin-4-amine.
Experimental Protocols
Protocol 1: Monobromination of N-methylpyridin-4-amine with NBS
Materials:
N-methylpyridin-4-amine
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate for eluent
Procedure:
Dissolve N-methylpyridin-4-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Objective: To identify the starting material, desired product, and major byproducts in the crude reaction mixture.
Procedure:
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Inject the sample into the GC-MS.
Use a standard non-polar or medium-polarity column (e.g., DB-5ms).
Set a suitable temperature program, for example:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold at 250 °C for 5 minutes.
Analyze the resulting chromatogram and mass spectra.
N-methylpyridin-4-amine: Look for the molecular ion peak corresponding to its molecular weight.
3-bromo-N-methylpyridin-4-amine: Look for a molecular ion peak with the characteristic isotopic pattern of one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).
3,5-dibromo-N-methylpyridin-4-amine: Look for a molecular ion peak with the characteristic isotopic pattern of two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio).
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the bromination of N-methylpyridin-4-amine.
Summary of Potential Byproducts
Compound
Structure
Expected Mass Spec (Isotopic Pattern)
General TLC Rf
N-methylpyridin-4-amine
C₆H₈N₂
M+
Lowest
3-bromo-N-methylpyridin-4-amine
C₆H₇BrN₂
M, M+2 (1:1)
Intermediate
3,5-dibromo-N-methylpyridin-4-amine
C₆H₆Br₂N₂
M, M+2, M+4 (1:2:1)
Highest
References
WO2019145177A1. (2019). Bromination of pyridine derivatives. Google Patents.
CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine. Google Patents.
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
Laha, J. K., & Kumar, S. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 16(22), 5986–5989.
CN100999491A. (2007). Preparation process of 3 amino-4 methyl pyridine. Google Patents.
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
Chegg.com. (2021, March 16). Solved 1. NMR Analysis: (8 pts, 4 each) Analyze the 'H-NMR. Retrieved from [Link]
CN104356057A. (2015). Preparation method of 3-amino-4-methylpyridine. Google Patents.
MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]
MDPI. (2012, March 30). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Retrieved from [Link]
Eureka | Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]
PubChem. (n.d.). 3-bromo-n-methylpyridin-4-amine. Retrieved from [Link]
Reddit. (2024, February 13). Bromination Help. Retrieved from [Link]
PMC. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
ResearchGate. (2025, August 6). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. Retrieved from [Link]
Technical Support Center: Purification of 3-Bromo-N-methylpyridin-4-amine
Welcome to the technical support guide for the purification of 3-Bromo-N-methylpyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity ma...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-Bromo-N-methylpyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their experiments. As Senior Application Scientists, we understand that the success of your work depends on the quality of your starting materials. This guide provides in-depth, field-tested answers to common purification challenges, explaining not just the "how" but the critical "why" behind each technique.
FAQ 1: What are the likely impurities in my crude sample of 3-Bromo-N-methylpyridin-4-amine?
Understanding potential impurities is the first step toward designing an effective purification strategy. The impurity profile depends heavily on the synthetic route employed. A common route to this compound is the nucleophilic aromatic substitution (SNAr) of a 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine) with methylamine.
Reagent-Related Impurities: Excess methylamine or its salts.
Side-Products:
Isomers: If the initial bromination of the pyridine ring was not perfectly regioselective, other bromo-isomers may be present.
Over-alkylation/Hydrolysis Products: Small amounts of products resulting from reaction with impurities in the reagents or solvents.
Degradation Products: Substituted pyridines can be sensitive to strong acids, bases, or high temperatures.
FAQ 2: How can I quickly assess the purity of my sample and choose a purification method?
A quick purity assessment using Thin Layer Chromatography (TLC) is indispensable. It helps you visualize the number of components and select an appropriate purification method.
Expertise & Experience: The N-methylamino group on the pyridine ring makes the compound moderately polar and basic. This basicity can cause "streaking" on standard silica gel TLC plates. To get clean spots, it's crucial to neutralize the acidic sites on the silica.
Protocol: Diagnostic TLC Analysis
Prepare the Eluent: Start with a moderately polar solvent system. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Prepare a second eluent containing a basic additive: 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine (Et₃N).
Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate.
Develop the Plate: Place the plate in a TLC chamber with your chosen eluent.
Visualize: View the developed plate under UV light (254 nm).
Analyze:
If you see a single spot, your sample may be relatively pure.
Multiple spots indicate the presence of impurities.
If the main spot "streaks" or "tails" with the neutral eluent but is sharp and well-defined with the Et₃N-doped eluent, this confirms that column chromatography on silica will require a basic modifier.
TLC Observation
Recommended Next Step
Single, well-defined spot
Proceed to purity confirmation (NMR, LC-MS) or consider recrystallization for polishing.
Multiple spots, well-separated
Column Chromatography is the ideal choice.
Discolored solid, one major spot on TLC
Recrystallization is a good first attempt.
Complex mixture or water-soluble impurities
Consider an Acid-Base Extraction before other methods.
FAQ 3: My crude product is a discolored solid. How do I perform a recrystallization?
Recrystallization is an excellent technique for removing small amounts of impurities from a solid material, especially colored ones. The principle is to find a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][2]
Trustworthiness: A systematic solvent screen is a self-validating method to identify the ideal conditions without wasting large amounts of material.
Place ~20-30 mg of your crude solid into several small test tubes.
To each tube, add a different solvent dropwise at room temperature (start with solvents like isopropanol, ethyl acetate, acetone, toluene, and water).
If the solid dissolves at room temperature, that solvent is unsuitable.
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a potential solvent.
Allow the hot, dissolved sample to cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a good solvent system. Mixed solvent systems (e.g., Toluene/Heptane) can also be effective.
Recrystallization Procedure:
Dissolution: Place your crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely.[1]
Decolorization (Optional): If the solution is highly colored, add a small scoop (spatula tip) of activated charcoal and boil for 2-3 minutes.
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[1]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals. Afterwards, place the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the crystals under a vacuum to remove all traces of solvent. Confirm purity by melting point and NMR analysis.
FAQ 4: How do I purify my compound using column chromatography without the product streaking on the column?
Column chromatography is a powerful technique for separating compounds with different polarities.[3][4] For a basic compound like 3-Bromo-N-methylpyridin-4-amine, preventing interaction with the acidic silica gel stationary phase is critical for achieving good separation.
Expertise & Experience: The addition of a small amount of a volatile base, like triethylamine (Et₃N), to the mobile phase (eluent) is a standard and highly effective method. The triethylamine competes with your product for the acidic sites on the silica, allowing your compound to travel through the column in sharp bands. An alternative is to use a different stationary phase, such as neutral or basic alumina.
Protocol: Base-Modified Silica Gel Column Chromatography
Select the Eluent: Based on your diagnostic TLC (see FAQ 2), choose a solvent system that gives your product an Rf value of ~0.2-0.3. A gradient elution from low polarity (e.g., 9:1 Hexane:EtOAc) to higher polarity (e.g., 1:1 Hexane:EtOAc) is often effective. Crucially, add 0.5-1% triethylamine to your solvent mixture.
Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pack the column, ensuring there are no air bubbles.
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, create a "dry load" by adsorbing your dissolved product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.
Elute and Collect: Begin running the eluent through the column, collecting fractions. Monitor the separation by TLC. Gradually increase the eluent polarity if necessary to move your compound off the column.
Isolate the Product: Combine the fractions containing the pure product, and remove the solvent and triethylamine using a rotary evaporator.
Workflow: Column Chromatography Purification
A typical workflow for purification by silica gel column chromatography.
FAQ 5: My synthesis produced significant aqueous and organic-insoluble byproducts. Is there a better way to isolate my product before chromatography?
Yes. Acid-base extraction is a highly effective and scalable technique that leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.
Causality: The nitrogen atom of the N-methylamino group can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer can be re-basified to regenerate the neutral, organic-soluble amine, now free from those impurities.
Protocol: Acid-Base Extraction
Dissolve: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M aqueous HCl. The basic 3-Bromo-N-methylpyridin-4-amine will react to form its hydrochloride salt and move into the aqueous layer.
Separate Layers: Drain the aqueous layer (bottom layer for DCM, top for EtOAc) into a clean flask. Keep the organic layer, as it contains neutral/acidic impurities.
Wash: Re-extract the organic layer with fresh 1M HCl to ensure all product is captured. Combine all aqueous extracts.
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with fresh DCM or EtOAc to remove any trapped neutral impurities.
Basify: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH or saturated Na₂CO₃ solution, with stirring until the pH is >10. Your product will convert back to its neutral "free base" form.
Final Extraction: Extract the product from the basified aqueous solution using several portions of fresh DCM or EtOAc.
Dry and Concentrate: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow: Acid-Base Extraction
Purification logic for an acid-base extraction of a basic amine.
References
PubChem. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. National Center for Biotechnology Information. [Link]
Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).[Link]
Google Patents.CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
Montaño, M. D. C., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3233. [Link]
PubChemLite. 3-bromo-n-methylpyridin-4-amine (C6H7BrN2). Université du Luxembourg. [Link]
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 2-Bromo-4-methylpyridine is of paramount importance. The integrity of subsequent reactions and the quality of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 2-Bromo-4-methylpyridine is of paramount importance. The integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API) hinge on the precise characterization of these building blocks.[1] This guide provides a comparative analysis of the most effective analytical methodologies for rigorously assessing the purity of 2-Bromo-4-methylpyridine, taking into account the impurity profiles that may arise from common synthetic routes.
The choice of synthetic pathway significantly influences the types and levels of impurities present in the crude product. The two primary methods for synthesizing 2-Bromo-4-methylpyridine are the Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine and the direct electrophilic bromination of 4-Methylpyridine.[2][3] Understanding the potential byproducts of each method is crucial for selecting the most appropriate analytical techniques for purity assessment.[2][4]
Isomeric byproducts (e.g., 3-Bromo-4-methylpyridine), Di-brominated species (e.g., 2,6-Dibromo-4-methylpyridine)[2][4]
Advantages
High regioselectivity, generally cleaner reaction profile.[2]
Fewer synthetic steps, readily available starting material.[2]
Disadvantages
Requires synthesis of the amino precursor, potential for diazonium salt-related side reactions.[2]
Can produce a mixture of isomers requiring careful purification, risk of over-bromination.[2]
A multi-technique approach is essential for a comprehensive purity assessment of 2-Bromo-4-methylpyridine.[2] The most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Comparative Analysis of Analytical Techniques
Each analytical technique offers unique advantages and limitations in the context of analyzing 2-Bromo-4-methylpyridine. The selection of a method, or a combination of methods, should be guided by the specific information required.
Analytical Technique
Principle
Information Obtained
Key Advantages
Common Limitations
GC-MS
Separation by volatility and partitioning, followed by mass-based identification.[2]
Purity percentage, identification of volatile impurities and isomers.[2]
High resolution for volatile compounds, definitive identification by mass spectrum.[2]
Not suitable for non-volatile or thermally labile impurities.[2]
HPLC-UV
Separation by partitioning between a liquid mobile phase and a solid stationary phase.[2]
Purity percentage, quantification of non-volatile impurities.[2]
Versatile for a wide range of compounds, excellent quantitative accuracy.[2]
Peak identification can be ambiguous without a reference standard.[2]
NMR Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2]
Structural confirmation of the main component, identification and quantification of impurities.[2]
Provides detailed structural information, can identify unknown impurities.[2]
Lower sensitivity compared to GC-MS and HPLC for trace impurities.[2]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for identifying and quantifying volatile impurities that may be present in the synthesized 2-Bromo-4-methylpyridine.[4] Its high resolving power allows for the separation of closely related isomers, and the mass spectrometer provides definitive identification of the individual components.
Instrumentation:
An Agilent 7890B GC with a 5977A MSD or equivalent is suitable.[2]
Experimental Workflow:
Caption: GC-MS workflow for purity assessment.
GC Conditions:
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram.[1] The mass spectrum of the main peak should show the characteristic isotopic pattern for bromine, with molecular ion peaks at m/z 171 ([M]⁺) and 173 ([M+2]⁺) in an approximate 1:1 ratio.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of 2-Bromo-4-methylpyridine, particularly for identifying non-volatile impurities that would not be detected by GC.[2][6]
Instrumentation:
A standard HPLC system with a UV detector is required.[2]
Experimental Workflow:
Caption: HPLC workflow for purity assessment.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
Mobile Phase: A gradient of acetonitrile and water is often effective.[1]
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.[1] This method provides excellent quantitative accuracy for non-volatile impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized 2-Bromo-4-methylpyridine and for identifying and quantifying impurities.[2] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Instrumentation:
A Bruker 400 MHz spectrometer or equivalent is recommended.[2]
Experimental Workflow:
Caption: NMR workflow for structural confirmation and impurity identification.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the sample and dissolve it in a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2][5]
The spectrum is expected to show six distinct signals for the five pyridine ring carbons and the methyl carbon. The carbon attached to the bromine (C-2) will be significantly downfield.[5]
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals will confirm the structure of 2-Bromo-4-methylpyridine.[5] Impurities can be identified by the presence of unexpected signals and quantified by comparing the integration of their signals to that of the main compound.
Conclusion
A comprehensive assessment of the purity of synthesized 2-Bromo-4-methylpyridine requires a multi-faceted analytical approach. GC-MS is ideal for volatile impurities and isomers, HPLC excels in quantifying non-volatile components, and NMR spectroscopy provides definitive structural confirmation and the ability to identify unknown impurities. By judiciously applying these techniques and understanding the potential impurity profiles from the chosen synthetic route, researchers can ensure the quality and reliability of this critical chemical intermediate for successful drug discovery and development endeavors.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.
Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide - Benchchem.
Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine - Benchchem.
A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 3-Bromo-N-methylpyridin-4-amine
This document provides a detailed safety and handling protocol for 3-Bromo-N-methylpyridin-4-amine, tailored for research and development environments. As a Senior Application Scientist, my aim is to deliver a procedural...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed safety and handling protocol for 3-Bromo-N-methylpyridin-4-amine, tailored for research and development environments. As a Senior Application Scientist, my aim is to deliver a procedural guide grounded in established safety principles, drawing from data on analogous chemical structures to ensure a comprehensive and cautious approach. The causality behind each recommendation is explained to build a framework of self-validating safety practices.
Hazard Assessment: A Synthesis of Structural Analogs
Aromatic Amines : This class of compounds is known for potential toxicity. Safe handling is critical, and appropriate PPE, including gloves, goggles, and respiratory protection, is recommended to prevent exposure.[1][2]
Brominated Pyridines : Structurally similar compounds, such as 3-Bromo-4-methylpyridine, are known to cause skin and serious eye irritation.[3][4][5][6] They are also classified as combustible liquids.[5][7] Another analog, 2-Amino-3-bromo-4-picoline, is harmful if inhaled, in contact with skin, or if swallowed.[8]
Pyridine Derivatives : The parent heterocycle, pyridine, is a toxic and flammable liquid.[9] Long-term exposure to some pyridine derivatives may lead to organ damage.[9]
Based on this analysis, 3-Bromo-N-methylpyridin-4-amine should be handled as a substance that is potentially toxic, a skin and eye irritant, and harmful if inhaled or ingested.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE should be based on a risk assessment of the planned procedure.
Protection Type
Specification
Rationale and Best Practices
Hand Protection
Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).
To prevent skin contact and absorption. Aromatic amines can permeate some glove materials.[10] Always inspect gloves for defects before use. Remove the outer pair of gloves immediately after handling the compound and the inner pair upon leaving the work area. Wash hands thoroughly after glove removal.[4]
Eye & Face Protection
Chemical safety goggles with side shields or a full-face shield.
To protect against splashes and potential vapors, which can cause serious eye irritation.[4][5][11] A face shield is required when there is a significant splash hazard.
Body Protection
Flame-resistant laboratory coat worn over long-sleeved clothing and closed-toe shoes.
Provides a primary barrier against skin contact.[2] The lab coat should be buttoned completely. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][8]
Respiratory Protection
Use of a certified chemical fume hood is the primary engineering control.[8] For procedures with a high risk of aerosolization or spills outside a hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
To prevent inhalation of vapors or fine particles, which may be harmful and cause respiratory irritation.[3][4][8] All work involving this solid compound or its solutions should be performed within a functioning fume hood.
Safe Handling and Emergency Protocols
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk.
Standard Operating Procedure for Handling
Preparation :
Designate a specific work area within a chemical fume hood.
Ensure safety shower and eyewash stations are accessible and operational.
Assemble all necessary equipment and reagents before introducing the compound.
Verify that all required PPE is available and in good condition.
Donning PPE :
Put on long-sleeved clothing and closed-toe shoes.
Don the inner pair of nitrile gloves.
Put on the laboratory coat, ensuring it is fully buttoned.
Don the outer pair of nitrile gloves.
Finally, put on chemical safety goggles.
Handling the Compound :
Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to minimize inhalation exposure.[8]
Avoid creating dust when handling the solid form.
Keep the container tightly closed when not in use.[3][4]
Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][4]
Post-Handling & Doffing PPE :
Decontaminate any surfaces that may have come into contact with the chemical.
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
Remove the lab coat, turning it inside out to contain any surface contamination.
Remove safety goggles.
Remove the inner pair of gloves and dispose of them.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[3][8]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation : Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion : Do NOT induce vomiting. Wash out the mouth with water.[8] Seek immediate medical attention.
Spills : Evacuate the area. Wear full PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Sweep up the material, place it in a sealed container, and hold for waste disposal.[3][8] Do not allow the material to enter drains.[3][8]
Disposal Plan
All waste generated from handling 3-Bromo-N-methylpyridin-4-amine must be treated as hazardous.
Chemical Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
Contaminated Materials : All disposable PPE (gloves, etc.) and absorbent materials used for cleanup must be placed in a clearly labeled, sealed container for hazardous waste disposal.[4] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling 3-Bromo-N-methylpyridin-4-amine.
Caption: Safe Handling Workflow for 3-Bromo-N-methylpyridin-4-amine.
References
What are the Health and Safety Guidelines for Using Amines? 1
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. 2
Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one - Benchchem. 14
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis. 10